3,5-Dimethoxybenzylmagnesium chloride
CAS No.: 135808-66-1
Cat. No.: VC21165857
Molecular Formula: C9H11ClMgO2
Molecular Weight: 210.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135808-66-1 |
|---|---|
| Molecular Formula | C9H11ClMgO2 |
| Molecular Weight | 210.94 g/mol |
| IUPAC Name | magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride |
| Standard InChI | InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | TYDWBLYJIGSBPU-UHFFFAOYSA-M |
| SMILES | COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] |
| Canonical SMILES | COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] |
Introduction
Comparative Analysis with Similar Compounds
Structural Comparison with 2,5-Dimethylbenzylmagnesium Chloride
The search results provide information about 2,5-dimethylbenzylmagnesium chloride, which differs from our target compound by having methyl groups instead of methoxy groups, and at different positions (2,5 vs 3,5):
| Property | 2,5-Dimethylbenzylmagnesium Chloride | 3,5-Dimethoxybenzylmagnesium Chloride (Predicted) |
|---|---|---|
| Molecular Formula | C₉H₁₁ClMg | C₉H₁₁ClMgO₂ (predicted) |
| Molecular Weight | 178.94 g/mol | 210.94 g/mol (predicted) |
| Substituents | Methyl groups at positions 2,5 | Methoxy groups at positions 3,5 |
| CAS Number | 349552-22-3 | Not available in search results |
The 2,5-dimethylbenzylmagnesium chloride has several synonyms including "MFCD01319906" and "SCHEMBL4242001" as documented in chemical databases .
Physical and Chemical Properties
| Property | Expected Value | Basis |
|---|---|---|
| Physical State | Solid or solution in THF/ether | Based on similar Grignard reagents |
| Color | Off-white to yellowish | Typical for aryl Grignard reagents |
| Solubility | Soluble in ethers, THF; insoluble in water | Common for organometallic compounds |
| Stability | Air and moisture sensitive | Characteristic of Grignard reagents |
Chemical Reactivity
As a Grignard reagent, 3,5-Dimethoxybenzylmagnesium chloride would likely exhibit the following chemical behaviors:
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High nucleophilicity toward electrophilic centers
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Strong basicity
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Ability to participate in carbon-carbon bond formation reactions
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Sensitivity to proton sources, including water and alcohols
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Potential for metal-halogen exchange reactions
The methoxy groups at positions 3 and 5 would likely influence the electron distribution in the aromatic ring, potentially making the benzylic position more reactive compared to unsubstituted benzylmagnesium chloride due to the electron-donating nature of the methoxy substituents.
Applications in Organic Synthesis
General Applications of Benzylmagnesium Chloride Derivatives
Benzylmagnesium chloride derivatives are widely used in organic synthesis for various transformations. The patent information suggests potential applications for similar compounds:
"The method for synthesizing the dimethylbenzyl butyrate ortho ester essence by the one-pot method comprises the following steps: benzyl chloride, magnesium chips and butyric anhydride are used as raw materials..."
This indicates that one potential application is in the synthesis of esters and ortho esters, which are important in fragrance and flavor chemistry.
Predicted Applications for 3,5-Dimethoxybenzylmagnesium Chloride
Based on the reactivity patterns of similar compounds, 3,5-Dimethoxybenzylmagnesium chloride would likely find applications in:
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Formation of 3,5-dimethoxybenzyl alcohols via reaction with aldehydes or ketones
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Synthesis of 3,5-dimethoxybenzyl substituted compounds through nucleophilic addition reactions
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Preparation of unsymmetrical diarylmethanes via coupling reactions
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Synthesis of pharmaceutical intermediates containing the 3,5-dimethoxybenzyl moiety
Synthetic Methodologies and Reaction Conditions
The available search results suggest that synthesis of benzylmagnesium chloride derivatives typically involves specific reaction conditions. For example, patent CN113173850A describes:
"The molar ratio of benzyl chloride, magnesium chips, acetone and butyric anhydride is 1: (0.9-1.3): (1.0-1.4): (0.9-1.3)"
Additionally, the patent mentions:
"The specific solvent is one or two mixed solvents of tetrahydrofuran, benzene, toluene, ethylbenzene, xylene, 2-methyltetrahydrofuran, cyclopentyl methyl ether, etc."
For the synthesis of 3,5-Dimethoxybenzylmagnesium chloride, these conditions might be adapted with:
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Temperature control between 40-60°C
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Reaction time of 3-6 hours
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Nitrogen atmosphere protection
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Use of iodine as an initiator
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Controlled addition of the benzyl chloride derivative
Analytical Methods for Characterization
Spectroscopic Methods
For the characterization of 3,5-Dimethoxybenzylmagnesium chloride, the following analytical techniques would likely be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the aromatic protons, methoxy groups, and benzylic position
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Infrared (IR) Spectroscopy: Would display characteristic bands for the aromatic ring and methoxy groups
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Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation pattern
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